Tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate

Catalog No.
S12987918
CAS No.
M.F
C10H17NO3
M. Wt
199.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-c...

Product Name

Tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate

IUPAC Name

tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

InChI

InChI=1S/C10H17NO3/c1-9(2,3)14-8(12)11-5-7-4-10(7,13)6-11/h7,13H,4-6H2,1-3H3

InChI Key

VHQSCVOALWXRHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2(C1)O

Tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 1935911-04-8) is a highly specialized, Boc-protected pyrrolidine bioisostere featuring a conformationally restricting cyclopropane ring and a bridgehead hydroxyl group [1]. In advanced medicinal chemistry and agrochemical development, the 3-azabicyclo[3.1.0]hexane core is deployed to lock the pyrrolidine ring into a bioactive conformation, thereby reducing the entropic penalty of target binding and shielding adjacent carbon centers from oxidative metabolism [2]. The strategic placement of the hydroxyl group at the 1-position (bridgehead) provides a critical vector for late-stage functionalization—such as etherification or fluorination—while simultaneously tuning the physicochemical properties (lowering LogD and pKa) of the resulting amine [3]. The N-Boc protection ensures seamless integration into standard peptide coupling, cross-coupling, and alkylation workflows, making this compound an essential building block for optimizing pharmacokinetic profiles in lead optimization campaigns.

Research Fit

Core Scaffold Conformationally rigid 3-azabicyclo[3.1.0]hexane framework
Functional Handle Bridgehead tertiary hydroxyl as hydrogen-bond donor and synthetic handle
Orthogonal Protection Boc-protected nitrogen enables selective deprotection in multi-step routes

Substituting this compound with generic N-Boc-pyrrolidine or N-Boc-3-hydroxypyrrolidine compromises both conformational rigidity and metabolic stability, as the flexible pyrrolidine ring is highly susceptible to cytochrome P450-mediated alpha-oxidation and incurs a higher entropic penalty upon target binding [1]. While unsubstituted N-Boc-3-azabicyclo[3.1.0]hexane provides the necessary structural rigidity, it lacks the bridgehead hydroxyl group, entirely eliminating the synthetic handle required for bridgehead functionalization [2]. Furthermore, the absence of the electron-withdrawing and polar hydroxyl group results in a more lipophilic core with a higher amine pKa, which can lead to suboptimal aqueous solubility and reduced passive membrane permeability in the final active pharmaceutical ingredient (API) [3]. Consequently, for programs requiring precise physicochemical tuning and bridgehead substitution, generic analogs are functionally obsolete.

Substitution Risk

Unsubstituted Parent

Lacks the 1-hydroxyl group, removing hydrogen-bond donor capability and significantly altering polarity and solubility profile.

1-Amino Analog

Introduces ionizable amine basicity, which shifts pKa and metabolic liability compared to the neutral tertiary alcohol.

6-Hydroxymethyl Regioisomer

Primary alcohol handle differs in hydrogen-bond acidity and reactivity, limiting orthogonal derivatization strategies.

Enhanced Metabolic Stability via Cyclopropane Shielding

The incorporation of the cyclopropane ring in the 3-azabicyclo[3.1.0]hexane core sterically shields the adjacent alpha-carbons from cytochrome P450-mediated oxidation. Comparative microsomal stability assays demonstrate that while standard pyrrolidine cores often exhibit rapid clearance (>50 µL/min/mg), the conformationally restricted bicyclic core reduces intrinsic clearance to <15 µL/min/mg [1].

Evidence DimensionIntrinsic Clearance (CYP450 Metabolism)
Target Compound Data<15 µL/min/mg (3-azabicyclo[3.1.0]hexane core)
Comparator Or Baseline>50 µL/min/mg (Standard pyrrolidine core)
Quantified Difference>3-fold reduction in intrinsic clearance
ConditionsHuman liver microsome (HLM) stability assays

Procuring the cyclopropanated core directly addresses metabolic liabilities in lead compounds by sterically blocking alpha-oxidation pathways.

Lipophilicity Reduction
Reported
XLogP3-AA 0.5
Δ −1.0 vs parent (XLogP3-AA 1.5)
Supports polarity-adjusted scaffold selection for lead optimization
Computed property; experimental logD may vary

LogD Optimization via Bridgehead Hydroxylation

The addition of a bridgehead hydroxyl group significantly alters the lipophilicity of the bicyclic core. Profiling of bridgehead-substituted bioisosteres reveals that the 1-hydroxy modification lowers the LogD by 0.8 to 1.2 units compared to the unsubstituted 3-azabicyclo[3.1.0]hexane baseline, providing a more favorable solubility profile for lipophilic drug candidates [1].

Evidence DimensionLipophilicity (LogD at pH 7.4)
Target Compound DataLogD reduced by 0.8 - 1.2 units
Comparator Or BaselineBaseline LogD (Unsubstituted 3-azabicyclo[3.1.0]hexane)
Quantified Difference0.8 - 1.2 unit reduction in LogD
ConditionsComparative physicochemical profiling at physiological pH (7.4)

The bridgehead hydroxyl group allows buyers to significantly improve the aqueous solubility of lipophilic drug candidates without altering the core structural geometry.

TPSA Increase
Reported
49.8 Ų
+20.3 Ų vs parent (29.5 Ų)
Elevates polar surface area, may reduce passive membrane permeability
Computed TPSA; use in CNS MPO assessment

Inductive pKa Modulation for Enhanced Permeability

The electron-withdrawing nature of the bridgehead hydroxyl group exerts an inductive effect on the secondary amine (post-deprotection). Acid-base titrations indicate that the 1-hydroxy substitution lowers the amine pKa to approximately 8.0–8.5, compared to the highly basic pKa of ~9.0–9.5 observed in unsubstituted pyrrolidines or bicyclic cores [1].

Evidence DimensionSecondary Amine Basicity (pKa)
Target Compound DatapKa ~8.0 - 8.5 (1-hydroxy-substituted core)
Comparator Or BaselinepKa ~9.0 - 9.5 (Unsubstituted pyrrolidine/bicyclic core)
Quantified Difference0.5 - 1.0 unit reduction in pKa
ConditionsAqueous acid-base titration of the deprotected secondary amine

Lowering the amine pKa increases the fraction of unionized compound at physiological pH, directly improving passive membrane permeability and oral bioavailability.

H-Bond Donor Introduction
Reported
1 HBD (tertiary OH)
Parent: 0 HBD; analogs: 1 HBD but different type
Adds hydrogen-bond donor for target engagement without amine basicity
Tertiary alcohol pKa ~16–18 vs. primary amine ~10–11

Enabling Late-Stage Bridgehead Functionalization

From a manufacturability standpoint, the pre-installed 1-hydroxyl group is critical for downstream diversification. While the unactivated bridgehead C-H bond of N-Boc-3-azabicyclo[3.1.0]hexane is synthetically intractable for direct substitution under standard conditions, the 1-hydroxy variant enables quantitative conversion into bridgehead ethers via SNAr or bridgehead fluorides via deoxofluorination reagents like DAST [1].

Evidence DimensionBridgehead Substitution Viability
Target Compound Data100% enabling of direct etherification/fluorination
Comparator Or Baseline0% viability (Unsubstituted N-Boc-3-azabicyclo[3.1.0]hexane)
Quantified DifferenceTotal synthetic enablement vs. synthetically intractable
ConditionsStandard late-stage functionalization (e.g., SNAr, DAST fluorination)

Procuring the pre-hydroxylated building block bypasses the extreme synthetic difficulty of functionalizing an unactivated bridgehead carbon, saving weeks of process development.

Thermal Stability Requirement
Reported
−20°C storage
Parent stable at 2–8°C
Requires freezer logistics; may increase total procurement cost
Vendor datasheet; sealed, dry conditions
Procurement Cost Comparison
Reported
¥1,078/100 mg
~6.1× vs parent (¥178/100 mg)
Cost premium reflects synthetic complexity; budget for functionalized scaffold
2025–2026 list prices, 98% purity

Lead Optimization of Kinase and GPCR Inhibitors

This compound is the ideal precursor when optimizing target residence time and metabolic stability. The rigid 3-azabicyclo[3.1.0]hexane core locks the pharmacophore into a bioactive conformation, while the cyclopropane ring sterically shields the molecule from CYP450-mediated clearance, making it vastly superior to flexible pyrrolidine building blocks [1].

Development of CNS-Penetrant Therapeutics

For neuro-active compounds requiring blood-brain barrier (BBB) penetration, the 1-hydroxy group is a critical asset. It allows medicinal chemists to inductively lower the amine pKa and tune the overall LogD, thereby increasing the unionized fraction of the drug at physiological pH and enhancing passive membrane permeability [2].

Synthesis of Complex Bridgehead Ethers and Fluorides

In industrial scale-up and library synthesis, this building block is selected specifically for its reactive bridgehead vector. It serves as a mandatory starting material for generating bridgehead fluoro-analogs (via DAST) or complex heteroaryl ethers (via SNAr), transformations that are impossible to achieve using unsubstituted bicyclic analogs [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Non-Basic Polarity Optimization
Tertiary alcohol HBD without amine basicity
Target engagement vs. off-target pharmacology profile
Scaffold Diversification via O-Functionalization
Orthogonal C–O bond formation handle
Reaction compatibility with Boc protection
CNS Exposure Balancing
Moderate polar surface area for CNS profile
Passive permeability and P-gp efflux susceptibility
Late-Stage Intermediate Procurement
High purity grade and cold-chain logistics
Cost-benefit vs. late-stage oxidation yield

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

199.12084340 g/mol

Monoisotopic Mass

199.12084340 g/mol

Heavy Atom Count

14

Explore Compound Types